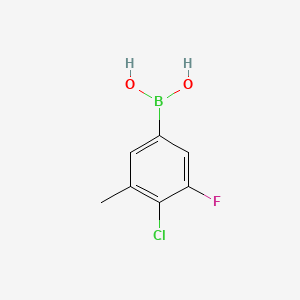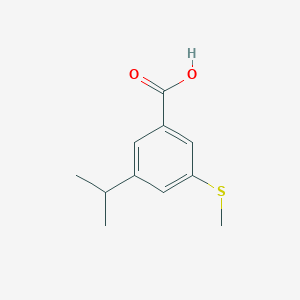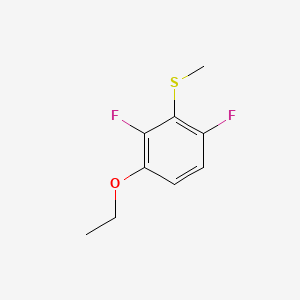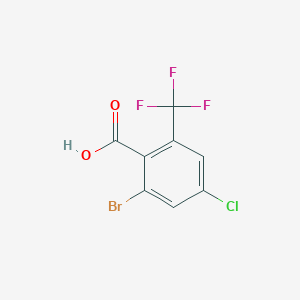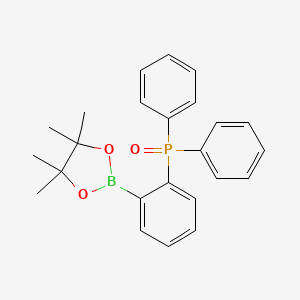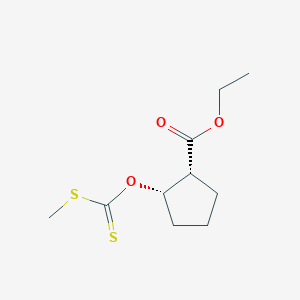![molecular formula C22H39N7O5S B14026743 N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide](/img/structure/B14026743.png)
N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-PEG2-C6-Azide, also known as biotin-polyethylene glycol-2-hexyl-azide, is a compound that combines biotin, polyethylene glycol (PEG), and an azide group. This compound is widely used in click chemistry, particularly in bioconjugation applications. The biotin moiety allows for strong binding to avidin or streptavidin, while the PEG spacer enhances solubility and reduces steric hindrance. The azide group is highly reactive and can participate in various click chemistry reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Biotin-PEG2-C6-Azide is synthesized through a multi-step process. The synthesis typically involves the following steps:
Activation of Biotin: Biotin is first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG derivative, such as PEG-diamine, to form biotin-PEG2.
Azidation: The PEGylated biotin is further reacted with a compound containing an azide group, such as 6-azidohexanoic acid, to form Biotin-PEG2-C6-Azide.
Industrial Production Methods
Industrial production of Biotin-PEG2-C6-Azide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of biotin are activated using NHS or similar reagents.
PEGylation in Bulk: The activated biotin is reacted with PEG derivatives in large reactors.
Azidation in Bulk: The PEGylated biotin is then reacted with azide-containing compounds in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
Biotin-PEG2-C6-Azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) in a copper-free click reaction.
Common Reagents and Conditions
Copper-Catalyzed Reactions: CuAAC reactions typically use copper(I) catalysts and are performed in aqueous or organic solvents.
Copper-Free Reactions: SPAAC reactions do not require a catalyst and are performed in aqueous or organic solvents.
Major Products
Triazole Linkages: The primary products of these reactions are triazole linkages formed between the azide group and the alkyne group.
Aplicaciones Científicas De Investigación
Biotin-PEG2-C6-Azide has a wide range of applications in scientific research, including:
Bioconjugation: It is used to label biomolecules with biotin for detection and purification purposes.
Drug Delivery: The compound is used in drug delivery systems to target specific cells or tissues by exploiting the strong biotin-avidin interaction.
Imaging: It is used in imaging techniques to visualize specific biomolecules in cells and tissues.
Proteomics: The compound is used in proteomics to study protein-protein interactions and protein modifications.
Mecanismo De Acción
Biotin-PEG2-C6-Azide exerts its effects through the following mechanisms:
Comparación Con Compuestos Similares
Biotin-PEG2-C6-Azide can be compared with other similar compounds, such as:
Biotin-PEG2-Azide: This compound has a shorter PEG spacer and lacks the hexyl chain, making it less hydrophobic.
Biotin-PEG3-Azide: This compound has a longer PEG spacer, providing greater solubility and flexibility.
Biotin-PEG4-Azide: This compound has an even longer PEG spacer, further enhancing solubility and reducing steric hindrance.
Conclusion
Biotin-PEG2-C6-Azide is a versatile compound with numerous applications in scientific research. Its unique combination of biotin, PEG, and azide groups makes it an invaluable tool in bioconjugation, drug delivery, imaging, and proteomics. The compound’s ability to participate in click chemistry reactions and its strong biotin-avidin interaction highlight its significance in various fields of study.
Propiedades
Fórmula molecular |
C22H39N7O5S |
|---|---|
Peso molecular |
513.7 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide |
InChI |
InChI=1S/C22H39N7O5S/c23-29-26-9-5-1-2-7-19(30)24-10-12-33-14-15-34-13-11-25-20(31)8-4-3-6-18-21-17(16-35-18)27-22(32)28-21/h17-18,21H,1-16H2,(H,24,30)(H,25,31)(H2,27,28,32)/t17-,18?,21-/m1/s1 |
Clave InChI |
NYAZUAAGKILBHO-IIAQOEISSA-N |
SMILES isomérico |
C1[C@@H]2[C@H](C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


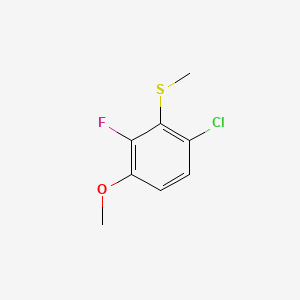
![[1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride](/img/structure/B14026674.png)



